molecular formula C26H25N5O6S B605630 N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide

N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide

Cat. No. B605630
M. Wt: 535.6 g/mol
InChI Key: TVONKIFIPYRNRD-UHFFFAOYSA-N
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Description

ASN04450772, also known by its IUPAC name 4-amino-N’-(furan-2-ylmethyl)-N’-[1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,2-thiazole-3,5-dicarboxamide, is a synthetic organic compound. It is recognized for its bioactive properties and is primarily used in scientific research .

Scientific Research Applications

ASN04450772 is widely used in scientific research due to its bioactive properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.

    Biology: Employed in cell culture studies to investigate its effects on cellular processes and pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and compounds with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of ASN04450772 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

ASN04450772 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

ASN04450772 exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various cellular processes. The exact mechanism of action involves complex interactions at the molecular level, which are still being studied in detail .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ASN04450772 include:

Uniqueness

ASN04450772 stands out due to its unique combination of functional groups and bioactive properties. Its ability to interact with specific molecular targets makes it a valuable tool in scientific research and potential therapeutic applications .

properties

Molecular Formula

C26H25N5O6S

Molecular Weight

535.6 g/mol

IUPAC Name

4-amino-5-N-(furan-2-ylmethyl)-5-N-[1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C26H25N5O6S/c1-36-18-10-4-15(5-11-18)13-29-25(34)22(16-6-8-17(32)9-7-16)31(14-19-3-2-12-37-19)26(35)23-20(27)21(24(28)33)30-38-23/h2-12,22,32H,13-14,27H2,1H3,(H2,28,33)(H,29,34)

InChI Key

TVONKIFIPYRNRD-UHFFFAOYSA-N

SMILES

O=C(C1=NSC(C(N(CC2=CC=CO2)C(C3=CC=C(O)C=C3)C(N(C4=CC=C(OC)C=C4)C)=O)=O)=C1N)N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(C2=CC=C(C=C2)O)N(CC3=CC=CO3)C(=O)C4=C(C(=NS4)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASN04450772;  ASN 04450772;  ASN-04450772.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide
Reactant of Route 2
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide
Reactant of Route 3
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide
Reactant of Route 4
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide
Reactant of Route 5
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide
Reactant of Route 6
N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide

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